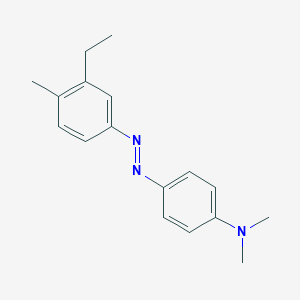
p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline, also known as Orange II, is a synthetic dye that belongs to the azo dye family. It is widely used in the textile, paper, and food industries as a coloring agent. Orange II has also been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
P-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been extensively studied for its potential applications in various scientific research fields. In biochemistry, p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is used as a substrate for the detection of peroxidase activity. In pharmacology, p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been shown to inhibit the activity of monoamine oxidase, an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. In toxicology, p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been used as a model compound to study the toxicity of azo dyes.
Wirkmechanismus
The mechanism of action of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is not fully understood. However, it has been proposed that p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II may inhibit the activity of monoamine oxidase by forming a reversible complex with the enzyme. This may lead to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.
Biochemische Und Physiologische Effekte
P-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II can inhibit the activity of monoamine oxidase. In vivo studies have shown that p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II can increase the levels of dopamine, serotonin, and norepinephrine in the brain. p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has also been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II in lab experiments is its availability and low cost. p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is widely used as a coloring agent in various industries and can be easily obtained. Another advantage is its stability, which allows for long-term storage. However, one limitation of using p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is its potential toxicity. p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been shown to be toxic to cells in vitro and may cause adverse effects in vivo.
Zukünftige Richtungen
There are several future directions for the study of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II. One area of research is the development of new derivatives of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II with improved properties. For example, new derivatives that are less toxic or have higher selectivity for monoamine oxidase could be developed. Another area of research is the use of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II as a tool for the study of peroxidase activity. Finally, the potential use of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II as an antioxidant or neuroprotective agent could be investigated.
Conclusion
In conclusion, p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is a synthetic dye that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has shown promise as a tool for the study of peroxidase activity and as a potential neuroprotective agent. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II involves the reaction of 3-ethyl-p-toluidine with diazonium salt of 4-dimethylaminobenzenediazonium chloride. The resulting compound is then treated with sodium hydroxide to form p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II. The chemical structure of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is shown below:
Eigenschaften
CAS-Nummer |
17010-63-8 |
|---|---|
Produktname |
p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline |
Molekularformel |
C17H21N3 |
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
4-[(3-ethyl-4-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N3/c1-5-14-12-16(7-6-13(14)2)19-18-15-8-10-17(11-9-15)20(3)4/h6-12H,5H2,1-4H3 |
InChI-Schlüssel |
DZHLCAYLNZIDIH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)C |
Kanonische SMILES |
CCC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)C |
Synonyme |
4-[(4-Methyl-3-ethylphenyl)azo]-N,N-dimethylbenzenamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



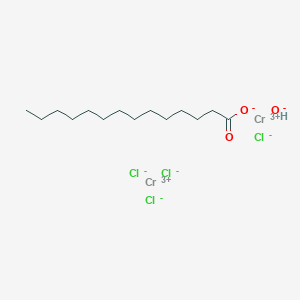
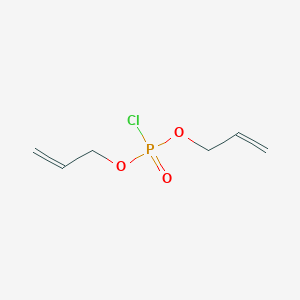
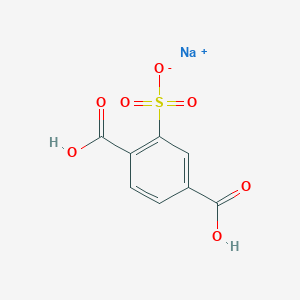
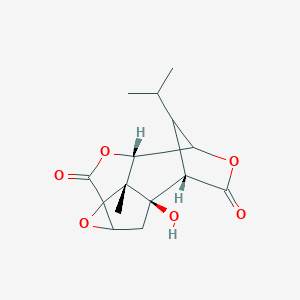

![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)





